![molecular formula C44H44N2 B168564 N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline CAS No. 137133-18-7](/img/structure/B168564.png)
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as DTPA-DM and is known for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of DTPA-DM is not fully understood. However, it is believed that DTPA-DM exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, DTPA-DM has been shown to inhibit the activity of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTPA-DM has been shown to have several biochemical and physiological effects. In vitro studies have shown that DTPA-DM inhibits the activity of COX enzymes and ROS, which could explain its anti-inflammatory and antioxidant properties. Additionally, DTPA-DM has been shown to have analgesic properties, which could be due to its ability to inhibit the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTPA-DM has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. Additionally, DTPA-DM has been extensively studied, and its mechanism of action is relatively well understood. However, DTPA-DM also has several limitations for lab experiments. For example, it is relatively expensive to synthesize, and its solubility in water is limited, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DTPA-DM. One potential direction is the development of new drugs based on the structure of DTPA-DM. Additionally, further studies are needed to fully understand the mechanism of action of DTPA-DM. Finally, more research is needed to explore the potential applications of DTPA-DM in various fields, including medicinal chemistry and biochemistry.
In conclusion, DTPA-DM is a chemical compound that has been extensively studied in scientific research. It has potential applications in various fields, including medicinal chemistry and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTPA-DM have been discussed in this paper. Further research is needed to fully understand the potential of DTPA-DM in various fields.
Métodos De Síntesis
The synthesis method for DTPA-DM involves several steps. The first step involves the synthesis of 2,4-dimethyl-N-(4-methylphenyl)aniline, which is then reacted with 4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl)-2-methylphenol to form the final product. This synthesis method has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
DTPA-DM has potential applications in various fields of scientific research. One of the primary applications of DTPA-DM is in medicinal chemistry. DTPA-DM has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, DTPA-DM has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
137133-18-7 |
|---|---|
Nombre del producto |
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline |
Fórmula molecular |
C44H44N2 |
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H44N2/c1-29-9-17-39(18-10-29)45(41-21-13-31(3)25-33(41)5)43-23-15-37(27-35(43)7)38-16-24-44(36(8)28-38)46(40-19-11-30(2)12-20-40)42-22-14-32(4)26-34(42)6/h9-28H,1-8H3 |
Clave InChI |
IXWWISBMIQCKIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C4=CC(=C(C=C4)N(C5=CC=C(C=C5)C)C6=C(C=C(C=C6)C)C)C)C |
Sinónimos |
N,N'-(2,4-DiMethyl-phenyl)-N,N'-(4-DiMethyl-phenyl)-(3,3'-DiMethyl-biphenyl)-4,4'-diaMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)


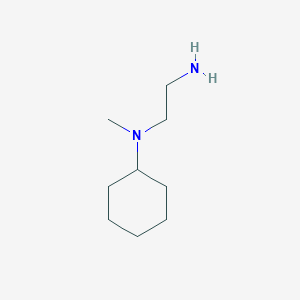

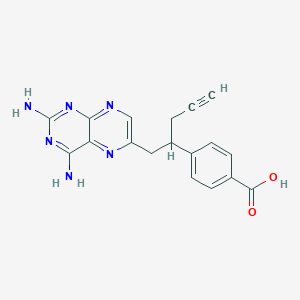

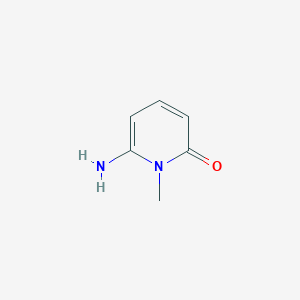
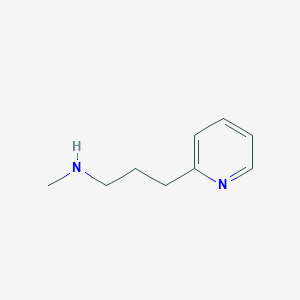
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
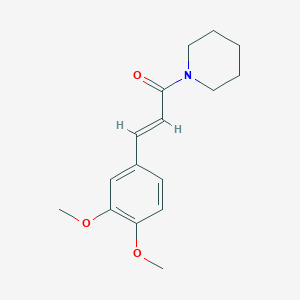
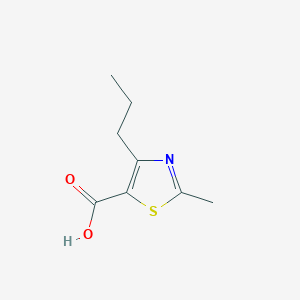
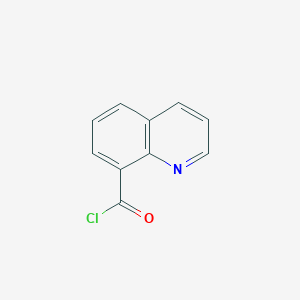
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)